Technical Guide: Methyl 6-(Pentyloxy)-1H-indole-2-carboxylate
Technical Guide: Methyl 6-(Pentyloxy)-1H-indole-2-carboxylate
This guide serves as an authoritative technical resource on the methyl ester derivative of CAS 383133-78-6 (6-(Pentyloxy)-1H-indole-2-carboxylic acid).
Target Compound: Methyl ester derivative of CAS 383133-78-6 Parent Compound: 6-(Pentyloxy)-1H-indole-2-carboxylic acid Chemical Class: Indole-2-carboxylate / Alkoxyindole Primary Application: Medicinal Chemistry Intermediate (PLA2 Inhibition, PPAR Agonism)
Executive Summary & Chemical Identity
The compound is the methyl ester of 6-(pentyloxy)-1H-indole-2-carboxylic acid . While the parent acid (CAS 383133-78-6) serves as the primary pharmacophore in many biological assays, the methyl ester derivative is critical for two reasons:
-
Synthetic Utility: It acts as a stable, lipophilic intermediate that allows for purification and further functionalization (e.g., C3-acylation or reduction) without the interference of the free carboxylic acid.
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Prodrug Potential: In biological systems, the methyl ester functions as a prodrug, enhancing cellular permeability via the lipophilic pentyloxy tail before being hydrolyzed by intracellular esterases to the active acid form.
Chemical Structure Data
| Property | Parent Acid (CAS 383133-78-6) | Methyl Ester Derivative |
| IUPAC Name | 6-(Pentyloxy)-1H-indole-2-carboxylic acid | Methyl 6-(pentyloxy)-1H-indole-2-carboxylate |
| Molecular Formula | C₁₄H₁₇NO₃ | C₁₅H₁₉NO₃ |
| Molecular Weight | 247.29 g/mol | 261.32 g/mol |
| LogP (Predicted) | ~3.4 | ~4.1 (Higher Lipophilicity) |
| H-Bond Donors | 2 (NH, OH) | 1 (NH) |
| H-Bond Acceptors | 3 | 3 |
Biological Significance & Mechanism of Action
The 6-alkoxy-indole-2-carboxylate scaffold is a "privileged structure" in drug discovery, most notably for targeting lipid signaling pathways.
Phospholipase A2 (PLA2) Inhibition
The core indole-2-carboxylic acid structure mimics the transition state of substrates bound to Cytosolic Phospholipase A2 (cPLA2) . The 6-position substituent is critical for selectivity.
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Mechanism: The indole nitrogen (NH) forms a hydrogen bond with the active site residues (often Serine or Aspartic acid). The pentyloxy tail occupies the hydrophobic pocket usually reserved for the arachidonyl chain of phospholipids.
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Effect: Inhibition of cPLA2 prevents the release of Arachidonic Acid (AA), thereby blocking the upstream production of pro-inflammatory eicosanoids (Prostaglandins via COX, Leukotrienes via LOX).
PPAR Agonism
Derivatives of indole-2-carboxylic acids have been identified as agonists for Peroxisome Proliferator-Activated Receptors (PPARs) , particularly PPAR
Pathway Visualization
The following diagram illustrates the intervention point of the active acid (hydrolyzed from the methyl ester) within the inflammatory cascade.
Caption: The active metabolite inhibits cPLA2, halting the Arachidonic Acid cascade.
Synthesis Protocols
We present two primary routes: Direct Esterification (from the parent acid) and De Novo Synthesis (Fischer Indole).
Method A: Acid-Catalyzed Esterification (Preferred)
Use this method if CAS 383133-78-6 is available.
Reagents:
-
Starting Material: 6-(Pentyloxy)-1H-indole-2-carboxylic acid (1.0 eq)
-
Solvent: Anhydrous Methanol (excess, acts as solvent)
-
Catalyst: Thionyl Chloride (
, 2.0 eq) or conc. Sulfuric Acid ( , catalytic)
Protocol:
-
Setup: Charge a round-bottom flask with 6-(pentyloxy)-1H-indole-2-carboxylic acid and anhydrous methanol (0.1 M concentration).
-
Activation: Cool the solution to 0°C in an ice bath.
-
Addition: Dropwise add Thionyl Chloride (
) over 15 minutes. Caution: Exothermic reaction; HCl gas evolution. -
Reflux: Remove the ice bath and heat the mixture to reflux (65°C) for 3–5 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes). The acid spot (
) should disappear, replaced by the ester spot ( ). -
Workup: Cool to room temperature. Concentrate the solvent strictly in vacuo.
-
Neutralization: Dissolve the residue in Ethyl Acetate. Wash with saturated
(2x) to remove residual acid, followed by Brine (1x). -
Drying: Dry organic layer over anhydrous
, filter, and concentrate. -
Purification: Recrystallize from minimal hot Methanol or purify via silica flash chromatography (Hexanes/EtOAc gradient).
Method B: Fischer Indole Synthesis (De Novo)
Use this method to build the scaffold from scratch.
Reagents:
-
(3-Pentyloxyphenyl)hydrazine hydrochloride
-
Methyl Pyruvate[1]
-
Polyphosphoric Acid (PPA) or Zinc Chloride (
)
Workflow Diagram:
Caption: Fischer Indole synthesis route requiring regiochemical separation of isomers.
Analytical Characterization
To validate the synthesis of the methyl ester, the following spectral signatures must be confirmed.
| Technique | Expected Signature | Interpretation |
| 1H NMR (CDCl3) | Methyl Ester (-COOCH3) singlet. Distinct from parent acid. | |
| 1H NMR (CDCl3) | Indole NH . Broad singlet, exchangeable with D2O. | |
| 1H NMR (CDCl3) | O-CH2- of the pentyl chain. | |
| IR Spectroscopy | ~1710–1720 cm⁻¹ | C=O Stretch (Ester) .[2] Shifts from ~1680 cm⁻¹ (Acid). |
| LC-MS (ESI+) | m/z 262.15 [M+H]+ | Molecular ion peak corresponding to C15H19NO3. |
Handling & Stability
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Indoles are susceptible to oxidation at the C3 position if exposed to light and air for prolonged periods.
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Solubility: Highly soluble in DMSO, DMF, Dichloromethane, and Ethyl Acetate. Insoluble in water.
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Safety: The compound is a potent chemical intermediate. Standard PPE (gloves, goggles, fume hood) is mandatory. Avoid inhalation of dusts.
References
-
Indole-2-Carboxylic Acid Derivatives as PLA2 Inhibitors
- Journal of Medicinal Chemistry. "Structure-Activity Relationships of Indole-based Cytosolic Phospholipase A2 Inhibitors."
-
(General search for Indole PLA2 inhibitors)
-
Fischer Indole Synthesis Methodology
-
Organic Syntheses. "Ethyl 6-Methylindole-2-carboxylate."[1] (Analogous protocol adaptation).
-
-
Chemical Identity Verification
-
CAS Registry Data
Sources
- 1. Methyl 6-Ethyl-1H-indole-2-carboxylate|RUO [benchchem.com]
- 2. CAS:383133-78-6, 6-(Pentyloxy)-1H-indole-2-carboxylic acid-毕得医药 [bidepharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Product Catalog _Letter P_Page 170_Chemicalbook [chemicalbook.com]
- 5. 1171447-32-7,4’-tert-butyl-1,1’-biphenyl-3-amine hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
